molecular formula C15H11ClF3NOS B2785624 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 842117-21-9

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2785624
CAS No.: 842117-21-9
M. Wt: 345.76
InChI Key: XTRVDNZLDKNEDJ-UHFFFAOYSA-N
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Description

CAS No.: 842117-21-9 Molecular Formula: C₁₅H₁₁ClF₃NOS Structure: The compound features a benzamide core with a chloro substituent at position 2, a methylsulfanyl group at position 5, and an N-linked phenyl ring substituted with a trifluoromethyl (CF₃) group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c1-22-9-6-7-12(16)10(8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRVDNZLDKNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842117-21-9
Record name 2-CHLORO-5-(METHYLTHIO)-N-(2-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-chloro-5-methylsulfanylbenzoic acid with 2-(trifluoromethyl)aniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the chlorine atom can result in various substituted benzamides .

Scientific Research Applications

2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituents (Benzamide Positions) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound : 2-Chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide 2-Cl, 5-SMe, N-(2-CF₃-phenyl) C₁₅H₁₁ClF₃NOS 353.77 High lipophilicity; potential agrochemical/pharmaceutical applications
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-OH, N-(2-Cl-5-CF₃-phenyl) C₁₄H₉ClF₃NO₂ 315.67 Hydroxy group increases polarity; possible antimicrobial activity
N-[2-(Benzyloxy)-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide 5-Cl, 2-OH, N-(2-OBn-5-CF₃-phenyl) C₂₁H₁₄ClF₃NO₃ 427.79 Bulkier benzyloxy group may reduce membrane permeability
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 5-Cl, 2-OH, N-(4-SO₂Me-phenyl) C₁₄H₁₁ClNO₄S 332.76 Sulfonyl group enhances electron-withdrawing effects; potential kinase inhibition
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide 4-Cl, N-(2-S-pyridinyl-phenyl) C₁₉H₁₁Cl₂F₃N₂OS 443.27 Heterocyclic pyridinylsulfanyl group may improve target specificity

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl (CF₃) Role : The CF₃ group is critical for enhancing metabolic stability and hydrophobic interactions in biological systems. Compounds lacking this moiety (e.g., simple benzamides) show reduced activity .
  • Substituent Effects: Chloro (Cl): Improves electrophilic character and binding to electron-rich targets (e.g., enzyme active sites). Hydroxy (OH): Increases solubility but may reduce blood-brain barrier penetration. Methylsulfanyl (SMe): Balances lipophilicity and moderate electron-donating effects, enhancing bioavailability compared to polar groups like OH .

Physicochemical Property Comparison

Property Target Compound N-(2-Cl-5-CF₃-phenyl)-2-OH-benzamide 5-Cl-2-OH-N-(4-SO₂Me-phenyl)-benzamide
LogP (Predicted) 3.8 2.9 2.5
Water Solubility Low Moderate Moderate
Molecular Weight 353.77 315.67 332.76

Note: The target’s higher logP reflects enhanced membrane permeability, while lower solubility may necessitate formulation adjustments.

Biological Activity

2-Chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide (CAS: 842117-21-9) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H11ClF3NOS
  • Molar Mass : 345.77 g/mol
  • Structure : The compound features a chloro group, a methylsulfanyl group, and a trifluoromethyl-substituted phenyl moiety, contributing to its unique properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it has shown potential in inhibiting c-MET and SMO kinases, which are implicated in non-small cell lung cancer (NSCLC) .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in various cancer cell lines. In vitro studies have reported IC50 values indicating effective growth inhibition, suggesting its potential as an anticancer agent .
  • Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, thereby promoting cell death in malignant tissues .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on available studies:

Activity Cell Line IC50 Value (µM) Mechanism
AntiproliferativeNSCLC8.1c-MET kinase inhibition
Induction of ApoptosisA549 (lung cancer)26Apoptotic pathway activation
Growth InhibitionHep-2 (laryngeal)3.25Cytotoxic effects

Case Studies

  • Study on NSCLC Cells : A study investigated the effects of various derivatives similar to this compound on NSCLC cells. The results showed enhanced cell growth inhibition and apoptosis induction compared to single-target agents, suggesting that this compound could restore sensitivity to existing EGFR-targeted therapies in resistant models .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, including Hep-2 and P815. The findings indicated significant cytotoxicity with IC50 values demonstrating its potential as a therapeutic agent against various cancers .

Q & A

Q. What are the optimized synthetic routes for 2-chloro-5-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]benzamide?

The synthesis typically involves a multi-step approach, including:

  • Coupling reactions : Amide bond formation between 2-chloro-5-methylsulfanylbenzoic acid and 2-(trifluoromethyl)aniline using coupling agents like HATU or EDCI in anhydrous DMF under inert atmosphere .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
  • Yield optimization : Temperature control (0–25°C) and stoichiometric adjustments (1.2:1 molar ratio of acid to amine) improve yields to 60–75% .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm substitution patterns and purity. For example, the trifluoromethyl group shows a singlet at ~δ 7.5 ppm in 1H NMR .
  • Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 374.04) .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How does the substitution pattern influence biological activity in structurally related benzamide derivatives?

  • Chloro group : Enhances lipophilicity, improving membrane permeability. In antitubercular analogs, chlorine at position 2 increases MIC values by 4-fold compared to unsubstituted derivatives .
  • Trifluoromethylphenyl moiety : Introduces steric bulk and electron-withdrawing effects, enhancing target binding (e.g., hydrophobic pockets in enzymes) .
  • Methylsulfanyl group : Modulates solubility and metabolic stability. SAR studies show that replacing -SMe with -SO2Me reduces cytotoxicity in hepatic cell lines .

Q. What strategies resolve contradictions in biological assay data for this compound?

Common approaches include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., IC50) with cellular activity (e.g., EC50 in Mycobacterium tuberculosis H37Rv) to distinguish direct target engagement from off-target effects .
  • Statistical validation : Use replicates (n ≥ 3) and dose-response curves to mitigate variability in high-throughput screening .
  • Solubility adjustments : Employ co-solvents (e.g., DMSO ≤1%) to prevent aggregation artifacts in cell-based assays .

Q. What in silico methods predict environmental persistence and ecotoxicity?

Computational tools include:

  • QSAR models : Predict biodegradation half-life (e.g., EPI Suite) using logP (calculated ~3.8) and molecular weight .
  • Molecular docking : Simulate interactions with eco-toxicological targets (e.g., acetylcholinesterase in aquatic organisms) to assess inhibition risks .
  • Read-across analysis : Compare with structurally similar herbicides (e.g., fomesafen) to estimate bioaccumulation potential .

Q. How to design experiments to study its mechanism of action against biological targets?

Proposed methodologies:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kon/koff rates for InhA in tuberculosis) .
  • X-ray crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å) to identify key hydrogen bonds and hydrophobic interactions .
  • Transcriptomic profiling : RNA-seq on treated bacterial cultures to identify dysregulated pathways (e.g., fatty acid biosynthesis) .

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